Impact of 3-Bromo Substitution on CCR8 Agonist Activity: Ortho vs. Meta Halogen Regioisomer Comparison
Compounds with a meta-bromobenzyl substituent are highlighted as active in the phenoxybenzylpiperazine CCR8 agonist series, whereas shifting the bromine to the ortho position (2-bromobenzyl) or removing the halogen entirely is reported to abolish CCR8 agonistic activity [1]. This establishes the meta-bromobenzyl group as a critical pharmacophoric element.
| Evidence Dimension | CCR8 agonism (functional activity in calcium mobilization assay) |
|---|---|
| Target Compound Data | Retained CCR8 agonistic activity (exact EC50 not disclosed for single compound) |
| Comparator Or Baseline | Ortho-bromo regioisomer (1-[(2-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine) and non-halogenated analogs: inactive |
| Quantified Difference | Qualitative active vs. inactive distinction; precise fold-difference unavailable from class-level SAR data |
| Conditions | CCR8 calcium mobilization assay in mammalian cells |
Why This Matters
Procurement of the precise meta-bromo regioisomer is mandatory for retaining target engagement; the ortho-bromo analog is documented as inactive, making it an invalid substitute.
- [1] Li Q, Claes S, Verhaegen Y, Anthonissen S, Van Loy T, Schols D, Dehaen W, De Jonghe S. Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists. Bioorg Chem. 2023 Oct;139:106755. View Source
